molecular formula C10H21NO2 B15258465 4-(1-Aminobutan-2-yl)-3-methyloxan-4-ol

4-(1-Aminobutan-2-yl)-3-methyloxan-4-ol

Cat. No.: B15258465
M. Wt: 187.28 g/mol
InChI Key: QKECFZPCKPJGDI-UHFFFAOYSA-N
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Description

4-(1-Aminobutan-2-yl)-3-methyloxan-4-ol is a chemical compound with a unique structure that includes an oxan ring substituted with an aminobutan group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminobutan-2-yl)-3-methyloxan-4-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol, followed by subsequent reactions with sugar aldoses in the presence of a catalytic amount of acetic acid . This method allows for the formation of the desired oxan ring structure with the aminobutan and methyl substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminobutan-2-yl)-3-methyloxan-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxanones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxan ring to more saturated forms or reduce specific functional groups.

    Substitution: The aminobutan group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxanones, while substitution reactions can produce a variety of aminobutan derivatives.

Scientific Research Applications

4-(1-Aminobutan-2-yl)-3-methyloxan-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Aminobutan-2-yl)-3-methyloxan-4-ol involves its interaction with specific molecular targets and pathways. The aminobutan group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aminobutan-2-yl)-2-methyloxan-4-ol: A closely related compound with a similar structure but different substitution pattern.

    4-Amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides: Another compound with similar biological activities but different core structure.

Uniqueness

4-(1-Aminobutan-2-yl)-3-methyloxan-4-ol is unique due to its specific substitution pattern and the presence of both an aminobutan group and a methyl group on the oxan ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

4-(1-aminobutan-2-yl)-3-methyloxan-4-ol

InChI

InChI=1S/C10H21NO2/c1-3-9(6-11)10(12)4-5-13-7-8(10)2/h8-9,12H,3-7,11H2,1-2H3

InChI Key

QKECFZPCKPJGDI-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CCOCC1C)O

Origin of Product

United States

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